Glucoraphenin
CAS No.: 28463-24-3
Cat. No.: VC1908079
Molecular Formula: C12H21NO10S3
Molecular Weight: 435.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 28463-24-3 |
---|---|
Molecular Formula | C12H21NO10S3 |
Molecular Weight | 435.5 g/mol |
IUPAC Name | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E,1E)-5-methylsulfinyl-N-sulfooxypent-4-enimidothioate |
Standard InChI | InChI=1S/C12H21NO10S3/c1-25(18)5-3-2-4-8(13-23-26(19,20)21)24-12-11(17)10(16)9(15)7(6-14)22-12/h3,5,7,9-12,14-17H,2,4,6H2,1H3,(H,19,20,21)/b5-3+,13-8+/t7-,9-,10+,11-,12+,25?/m1/s1 |
Standard InChI Key | ZFLXCZJBYSPSKU-CRHREIPCSA-N |
Isomeric SMILES | CS(=O)/C=C/CC/C(=N\OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES | CS(=O)C=CCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |
Canonical SMILES | CS(=O)C=CCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |
Introduction
Chemical Structure and Properties
Glucoraphenin has the molecular formula C₁₂H₂₁NO₁₀S₃ and a molecular weight of 435.5 g/mol . Its IUPAC name is {[(E)-[(4E)-5-methanesulfinyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl}pent-4-en-1-ylidene]amino]oxy}sulfonic acid . The compound is characterized by:
-
CAS Number: 28463-24-3
-
Synonyms: 4-methylsulfinyl-3-butenyl GL, 4-methylsulfinyl-3-butenyl glucosinolate
-
Physical properties: Slightly soluble in water and an extremely strong acidic compound (based on its pKa)
Glucoraphenin is structurally distinguished by its methylsulfinyl functional group in the side chain, which contributes to its unique chemical properties and biological activities. It forms part of a redox pair with glucoraphasatin (4-methylthio-3-butenyl glucosinolate), differing in the oxidation degree of the side chain sulfur .
Natural Sources and Distribution
Glucoraphenin is predominantly found in various species of the Brassicaceae family, with particularly high concentrations in:
Radish (Raphanus sativus L.)
Radish is the most significant source of glucoraphenin, where it represents a major glucosinolate component. Specifically:
-
In radish seeds, glucoraphenin accounts for 88.95% of the total glucosinolate content, followed by glucoraphasatin (5.58%) and hydroxyglucobrassicin (3.60%)
-
In radish sprouts, glucoraphenin is found at concentrations of 202 ± 18.3 mg/100 g fresh weight
Distribution in Plant Tissues
The concentration of glucoraphenin varies significantly between different plant parts and developmental stages:
Plant Material | Glucoraphenin Content | Reference |
---|---|---|
Radish sprouts | 202 ± 18.3 mg/100g FW | |
Radish seeds | 88.95% of total glucosinolates |
Notably, radish sprouts contain significantly greater concentrations of glucosinolates (3.8-fold) and isothiocyanates (8.2-fold) than mature radish taproots . This makes sprouts a particularly rich source of glucoraphenin and its bioactive derivatives.
Biosynthesis and Metabolism
Biosynthesis
While the specific biosynthetic pathway of glucoraphenin hasn't been as thoroughly studied as that of other glucosinolates like glucoraphanin, the general biosynthesis process for alkylglucosinolates follows these steps:
-
Side chain extension of amino acid precursors
-
Core structure formation through a five-step process involving:
Metabolism
Glucoraphenin undergoes several metabolic transformations:
-
Enzymatic hydrolysis: When plant tissues are damaged, glucoraphenin is hydrolyzed by the enzyme myrosinase to form sulforaphene, a bioactive isothiocyanate
-
Microbial metabolism: Glucoraphenin can be metabolized by intestinal flora. Research has demonstrated that:
This metabolism represents a reduction reaction where the methylsulfinyl group of glucoraphenin is converted to a methylthio group in glucoraphasatin, illustrating a redox relationship between these compounds.
Analytical Methods for Detection and Quantification
Several analytical methods have been developed for the detection and quantification of glucoraphenin in plant materials:
UHPLC-MS/MS Method
Chromatographic parameters for glucoraphenin analysis:
Parameter | Value |
---|---|
Retention time | 10.30 min |
Precursor ion | 434.0 |
Product ions | 97, 259 |
Collision energy | 24 V |
Calibration curve | y = 0.47 x – 1.149 (R² = 0.9985) |
Linear range | 1–500 ng/mL |
Limit of detection | 0.001 ng/mL |
Limit of quantification | 0.003 ng/mL |
These detection methods typically use glucosinalbin as an internal standard for quantitative analysis of glucosinolates in various vegetables, except in rocket salad where glucoraphenin itself is absent and thus can be used as an internal standard .
Biological Activities
Enzyme Modulation Effects
Glucoraphenin demonstrates significant effects on xenobiotic metabolizing enzymes (XMEs):
-
Phase I enzyme modulation:
-
Phase II enzyme induction:
The oxidation degree of the side chain sulfur appears to exert a crucial role in XME modulation, as glucoraphenin and glucoraphasatin show different enzyme induction profiles .
Anti-obesity Effects
Glucoraphenin has demonstrated promising anti-obesity properties:
-
It can reduce weight gain and hepatic lipid accumulation in high-fat diet-induced obesity mouse models
-
The mechanisms may involve the regulation of genes involved in lipid metabolism
These effects make glucoraphenin a potential candidate for obesity prevention and management strategies.
Gastrointestinal Effects
Research has shown that:
-
Both glucoraphenin and its metabolite glucoraphasatin enhance intestinal peristalsis in zebrafish models
-
This suggests potential applications for improving gastrointestinal motility
Blood Sugar Control
Glucoraphenin, along with glucoraphasatin, has been associated with blood sugar control effects, particularly in studies using Raphanus sativus . This potential antidiabetic activity adds to the compound's therapeutic interest.
Antioxidant Activity
Glucoraphenin displays significant antioxidative activity, which may contribute to its various health benefits . This property is shared with many other glucosinolates but appears to be particularly notable for glucoraphenin.
Comparison with Other Glucosinolates
Glucoraphenin vs. Glucoraphasatin
Glucoraphenin and glucoraphasatin form a redox pair of glucosinolates differing in the oxidation degree of the side chain sulfur:
Property | Glucoraphenin | Glucoraphasatin |
---|---|---|
Chemical structure | 4-methylsulfinyl-3-butenyl glucosinolate | 4-methylthio-3-butenyl glucosinolate |
Natural abundance in radish | Second most abundant | Most abundant (>84.5% of total GSLs) |
Enzymatic induction | Induces mainly CYP1A2 | Affects primarily CYP3A1/2 |
This comparison illustrates how a small structural difference can significantly impact the biological activity profiles of these compounds .
Glucoraphenin vs. Glucoraphanin
Glucoraphanin is another important glucosinolate found primarily in broccoli, while glucoraphenin is more abundant in radish:
Characteristic | Glucoraphenin | Glucoraphanin |
---|---|---|
Primary source | Radish | Broccoli |
Hydrolysis product | Sulforaphene | Sulforaphane |
Side chain structure | 4-methylsulfinyl-3-butenyl | 4-methylsulfinyl-3-butyl |
Both compounds yield bioactive isothiocyanates upon hydrolysis, but sulforaphene (derived from glucoraphenin) has been reported to have numerous biological benefits, some of which may supersede those of sulforaphane (derived from glucoraphanin) .
Future Research Directions
Despite the growing body of research on glucoraphenin, several areas warrant further investigation:
-
Detailed metabolic pathways: More comprehensive studies on the specific metabolic fate of glucoraphenin in humans are needed.
-
Clinical efficacy: Human clinical trials to validate the observed health benefits in animal models, particularly regarding anti-obesity and blood sugar control effects.
-
Bioavailability and pharmacokinetics: Research on factors affecting the absorption, distribution, and elimination of glucoraphenin and its metabolites.
-
Agricultural applications: Development of cultivation practices to enhance glucoraphenin content in edible plants.
-
Synergistic effects: Investigation of potential interactions between glucoraphenin and other bioactive compounds present in glucosinolate-rich foods.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume